
Dichlorosilane
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描述
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
科学研究应用
Semiconductor Manufacturing
Dichlorosilane in Silicon Production
this compound is primarily utilized in the production of high-purity silicon for semiconductor applications. It serves as a precursor in chemical vapor deposition (CVD) processes, where it decomposes to deposit silicon onto substrates. This method is crucial for creating thin films used in integrated circuits and photovoltaic cells.
Case Study: Solar Cell Grade Silicon
A notable application involves the production of solar cell-grade silicon from this compound. The process typically includes the thermal decomposition of this compound at elevated temperatures, yielding high-purity silicon and hydrochloric acid as a by-product. Research indicates that optimizing reaction conditions can enhance yield and purity levels significantly .
Chemical Synthesis
Synthesis of Silicones and Siloxanes
this compound is instrumental in synthesizing silicones and siloxanes, which are used in various applications ranging from sealants to lubricants. The compound undergoes hydrolysis to form silanol groups, which can further polymerize to produce silicone polymers.
Data Table: Key Reactions Involving this compound
Reaction Type | Product(s) | Conditions |
---|---|---|
Hydrolysis | Silanol | Water presence |
Thermal Decomposition | Silicon + HCl | High temperatures (≥ 1000°C) |
Reaction with Alcohols | Siloxanes | Presence of alcohol |
Environmental Monitoring
Gas Chromatography for Analysis
this compound's applications extend to environmental monitoring, where it is analyzed using gas chromatography to detect by-products during semiconductor manufacturing processes. This analytical technique ensures compliance with safety and environmental regulations by monitoring emissions and waste products .
Material Science
Thin Film Deposition
In material science, this compound is employed for depositing silicon nitride films through plasma-enhanced atomic layer deposition (PEALD). The ability to form conformal coatings on complex geometries makes it valuable for microelectronics and MEMS (Micro-Electro-Mechanical Systems) applications.
Case Study: Silicon Nitride Thin Films
Research has shown that using this compound as a precursor for silicon nitride films allows for controlled growth at lower temperatures (<400°C). This is particularly beneficial for applications requiring precise layer thickness and uniformity on nanoscale features .
Safety Considerations
Chemical Hazards
While this compound is essential in various applications, it poses safety hazards due to its flammability and potential health risks upon exposure. Proper handling protocols and environmental assessments are vital to mitigate these risks during its use in industrial settings .
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for safely handling dichlorosilane in laboratory settings?
this compound requires strict protocols due to its flammability, reactivity with moisture, and toxicity. Key steps include:
- Using inert gas-purged systems to prevent hydrolysis .
- Grounding equipment to avoid static ignition .
- Conducting reactivity tests with oxidizing agents and water prior to experimental design .
- Implementing real-time gas sensors (e.g., for HCl) to detect leaks, as this compound hydrolyzes to toxic byproducts .
Q. How can researchers determine the purity of this compound for CVD applications?
Gas chromatography (GC) coupled with mass spectrometry is critical for analyzing impurities (e.g., trichlorosilane, SiHCl₃). Methods include:
- Calibrating GC systems with standardized this compound samples .
- Monitoring reactor vent gases to track unreacted this compound and byproducts like HCl .
- Cross-referencing with Fourier-transform infrared (FTIR) spectroscopy to confirm molecular signatures .
Q. What are the key physical properties of this compound that influence its use in epitaxial silicon deposition?
Critical properties include:
- Vapor pressure : 1,232 mm Hg at 25°C, enabling rapid vaporization in CVD reactors .
- Thermal stability : Decomposes at >300°C, requiring precise temperature control to avoid premature pyrolysis .
- Solubility : Reacts with organic solvents (e.g., benzene), necessitating inert carrier gases like argon .
Advanced Research Questions
Q. How do interaction terms between this compound concentration, temperature, and flow rate affect conversion efficiency in CVD reactors?
Experimental designs using response surface methodology (RSM) reveal:
- Conversion efficiency decreases with higher mole% this compound (coefficient = -0.47) due to feed saturation .
- Temperature has a positive correlation (coefficient = +0.32), but excessive heat (>800°C) promotes side reactions (e.g., SiCl₄ formation) .
- Flow rate negatively impacts efficiency (coefficient = -0.28) by reducing residence time .
- The this compound-temperature interaction dominates variance (p < 0.01), requiring DOE optimization .
Q. What strategies resolve contradictions in reported growth rates of silicon films using this compound under varying germane (GeH₄) concentrations?
Conflicting data arise from germane's catalytic effect. A systematic approach includes:
- Separating contributions of GeH₄ and this compound via isotopic labeling .
- Measuring activation energy shifts using Arrhenius plots (e.g., ΔE = -1.2 eV at 625°C with 5% GeH₄) .
- Validating models with in situ ellipsometry to track film composition .
Q. How can researchers design safety protocols for large-scale this compound reactors based on combustion and hydrolysis kinetics?
Protocols must integrate:
- Hydrolytic reaction kinetics: this compound + H₂O → HCl + siloxanes (k = 2.3 × 10⁻³ s⁻¹ at 25°C) .
- Explosion limits: Lower flammability limit (LEL) = 1.2 vol% in air; use nitrogen inerting below LEL .
- Spill containment: Calculate protective action distances (PAD) using IDLH values for HCl (50 ppm) .
Q. Methodological Frameworks
Q. What statistical tools are optimal for analyzing non-linear relationships in this compound-based CVD processes?
- Multivariate adaptive regression splines (MARS) to model threshold effects (e.g., temperature vs. deposition rate) .
- Principal component analysis (PCA) to reduce dimensionality in datasets with >10 variables (e.g., pressure, carrier gas) .
- Bayesian optimization for real-time parameter tuning in high-throughput reactors .
Q. How can gas-phase reaction pathways of this compound be validated using computational chemistry?
- Density functional theory (DFT) simulations to identify transition states (e.g., SiH₂Cl₂ → SiCl₂ + H₂) .
- Kinetic Monte Carlo (kMC) models to predict deposition profiles on silicon substrates .
- Cross-validation with quadrupole mass spectrometry (QMS) data from reactor exhaust .
Q. Tables for Key Parameters
Parameter | Optimal Range | Impact on CVD Output | Reference |
---|---|---|---|
This compound mole% | 10–15% | Higher concentrations reduce conversion | |
Reactor Temperature | 700–800°C | Maximizes Si deposition rate | |
Flow Rate | 50–100 sccm | Balances residence time and uniformity | |
Germane (GeH₄) doping | 2–5% | Enhances growth rate by 10–100× |
属性
分子式 |
Cl2H2Si SiH2Cl2 |
---|---|
分子量 |
101.00 g/mol |
IUPAC 名称 |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
InChI 键 |
MROCJMGDEKINLD-UHFFFAOYSA-N |
SMILES |
[SiH2](Cl)Cl |
规范 SMILES |
[SiH2](Cl)Cl |
沸点 |
8 °C |
闪点 |
-28 °C c.c. |
熔点 |
-122 °C |
物理描述 |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
溶解度 |
Solubility in water: reaction |
蒸汽密度 |
Relative vapor density (air = 1): 3.48 |
蒸汽压力 |
Vapor pressure, kPa at 20 °C: 163.6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
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